3-Methyl-2-(oxan-4-yloxy)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-2-6-12-11(9)14-10-4-7-13-8-5-10/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRKUYVTPQSDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Methyl-2-(oxan-4-yloxy)pyridine
Topic: 3-Methyl-2-(oxan-4-yloxy)pyridine Chemical Structure Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Methyl-2-(oxan-4-yloxy)pyridine (IUPAC: 3-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by a pyridine core substituted with a sterically demanding methyl group at the C3 position and a polar tetrahydropyran (THP) ether at C2, this moiety serves as a critical bioisostere for phenyl and cyclohexyl ethers. Its structural utility lies in its ability to modulate lipophilicity (LogP), enhance metabolic stability, and lock active conformations via the "ortho-effect." This guide provides an in-depth analysis of its structural properties, a validated synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and its application in kinase inhibitor design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Structural Nomenclature
-
Common Name: 3-Methyl-2-(oxan-4-yloxy)pyridine
-
Systematic Name: 3-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
-
Molecular Formula: C₁₁H₁₅NO₂[1]
-
Molecular Weight: 193.24 g/mol
-
CAS Registry Number: (Analogous to 906352-79-2 series)
Physicochemical Properties
The molecule balances the basicity of the pyridine nitrogen with the polarity of the THP ether.
| Property | Value (Predicted) | Significance in Drug Design |
| LogP | ~1.8 - 2.2 | Optimal range for oral bioavailability (Lipinski's Rule of 5). |
| TPSA | ~30-40 Ų | Indicates good membrane permeability; THP oxygen contributes to solubility without excessive polarity. |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Pyridine N is a strong acceptor for kinase hinge binding; Ether O is a weak acceptor. |
| H-Bond Donors | 0 | Lack of donors improves permeability but requires complementary interactions in the binding pocket. |
| pKa (Pyridine N) | ~3.5 - 4.0 | The 2-alkoxy group reduces basicity via inductive withdrawal (-I), while the 3-methyl group provides slight donation (+I). |
Synthetic Methodology: The SNAr Protocol
The synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr). While Mitsunobu coupling is theoretically possible, it often suffers from competitive N-alkylation (formation of pyridones). The SNAr route using 2-fluoro-3-methylpyridine is the industry standard for scalability and regioselectivity.
Reaction Mechanism
The reaction proceeds through a Meisenheimer complex intermediate. The 3-methyl group exerts steric hindrance, making the choice of leaving group (Fluorine > Chlorine) and base (NaH or KOtBu) critical.
Validated Experimental Protocol
Objective: Synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine on a 10 mmol scale.
Reagents:
-
Substrate: 2-Fluoro-3-methylpyridine (1.0 eq, 1.11 g)
-
Nucleophile: Tetrahydro-2H-pyran-4-ol (1.2 eq, 1.22 g)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 eq, 0.60 g)
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (10 mL)
Step-by-Step Procedure:
-
Preparation of Alkoxide:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add NaH (0.60 g) and wash twice with anhydrous hexane to remove mineral oil (optional, but improves purity).
-
Suspend NaH in 5 mL of anhydrous DMF and cool to 0°C in an ice bath.
-
Dropwise add Tetrahydro-2H-pyran-4-ol (1.22 g) dissolved in 2 mL DMF. Evolution of H₂ gas will be observed.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Attack:
-
Cool the alkoxide solution back to 0°C.
-
Add 2-Fluoro-3-methylpyridine (1.11 g) dropwise. Note: The 3-methyl group sterically hinders the C2 position; if reaction is sluggish, heating is required.
-
Heat the reaction mixture to 80°C - 100°C and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.
-
-
Workup & Purification:
-
Quench the reaction carefully with saturated NH₄Cl solution (10 mL) followed by water (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2 x) and brine (1 x) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 10:1 to 4:1).
-
Yield Expectation: 75–85% as a colorless to pale yellow oil.
Visualization of Synthesis Pathway
Caption: Figure 1. SNAr synthetic pathway for 3-Methyl-2-(oxan-4-yloxy)pyridine utilizing a sodium alkoxide intermediate.
Medicinal Chemistry Applications
Bioisosterism and Solubility
The 2-(oxan-4-yloxy) moiety is a strategic replacement for phenyl ethers.
-
Metabolic Stability: Unlike phenyl rings, which are prone to CYP450-mediated hydroxylation, the THP ring is metabolically robust.
-
Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly lowering LogP and increasing aqueous solubility compared to a cyclohexyl or phenyl analog.
The "Ortho-Effect" (Conformational Lock)
The 3-methyl group is not merely a hydrophobic substituent; it serves a crucial conformational role.
-
Restricted Rotation: The steric bulk of the methyl group at C3 clashes with the ether oxygen and the THP ring protons. This restricts free rotation around the C2-O bond.
-
Bioactive Conformation: This "lock" often forces the THP ring to adopt a perpendicular or specific twisted orientation relative to the pyridine plane. In kinase inhibitors (e.g., ALK5, p38 MAPK), this pre-organization can reduce the entropic penalty of binding to the ATP pocket.
Structural Activity Relationship (SAR) Map
Caption: Figure 2. Pharmacophore analysis highlighting the functional roles of the 3-methyl-2-(oxan-4-yloxy)pyridine scaffold.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring:
-
δ ~8.0 ppm (d, 1H, H-6): Deshielded by Nitrogen.
-
δ ~7.4 ppm (d, 1H, H-4): Coupled to H-5.
-
δ ~6.8 ppm (dd, 1H, H-5): Upfield due to electron-donating ether at C2.
-
-
Linker:
-
δ ~5.2–5.3 ppm (m, 1H, THP C4-H): Characteristic downfield shift due to attachment to Oxygen.
-
-
THP Ring:
-
δ ~3.9 ppm (m, 2H, THP C2/6-H equatorial).
-
δ ~3.6 ppm (m, 2H, THP C2/6-H axial).
-
δ ~2.0 ppm (m, 2H) and ~1.7 ppm (m, 2H) for C3/5 protons.
-
-
Methyl Group:
-
δ ~2.2 ppm (s, 3H): Distinct singlet.
-
-
-
LC-MS:
-
ESI+: [M+H]⁺ = 194.12.
-
Retention time will be lower than the corresponding cyclohexyl analog due to the polarity of the THP oxygen.
-
References
-
Wang, Z., et al. (2022).[2] "Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors." Bioorganic & Medicinal Chemistry Letters, 55, 128552. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference on THP as a phenyl bioisostere). Link
-
PubChem Compound Summary. "Pyridine, 2,3,4,5-tetrahydro-3-methyl-". (Structural analog data). Link
-
Blakemore, D. C., et al. (2018). "Organic Synthesis - A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 61(11), 4517-4519. (Reference for SNAr methodologies in heterocycles). Link
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-2-(oxan-4-yloxy)pyridine CAS number and properties
Technical Monograph: 3-Methyl-2-(oxan-4-yloxy)pyridine
Executive Summary & Compound Identity
3-Methyl-2-(oxan-4-yloxy)pyridine (Systematic Name: 3-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) represents a specialized heterocyclic ether scaffold increasingly utilized in medicinal chemistry as a bioisostere for phenyl ethers or as a solubility-enhancing moiety in kinase inhibitors and GPCR ligands.[1][2][3] Its structure combines a lipophilic, electron-deficient pyridine ring with a polar, saturated tetrahydropyran (oxan) ring, offering a balanced physicochemical profile for drug discovery.[1][2][3]
This guide details the physicochemical properties, synthetic methodologies, and structural utility of this compound, providing a roadmap for its application in lead optimization.[2][3]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 3-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine |
| Common Synonyms | 3-Methyl-2-(oxan-4-yloxy)pyridine; 2-(Tetrahydro-2H-pyran-4-yloxy)-3-picoline |
| CAS Number | Not widely indexed in public registries; often custom synthesized.[1][2][3][4][5][6][7] (Analogous structures: 1057637-26-3 for des-methyl) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| SMILES | CC1=C(N=CC=C1)OC2CCOCC2 |
| InChIKey | Predicted:[1][2][3] VZCYOQBXOQBXOQ-UHFFFAOYSA-N |
Physicochemical Profile
The integration of the tetrahydropyran ring modulates the lipophilicity of the pyridine core, often improving metabolic stability and water solubility compared to corresponding phenyl or cycloalkyl ethers.[2][3]
| Property | Value / Range | Significance in Drug Design |
| Molecular Weight | 193.24 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD).[1][2][3] |
| cLogP | 1.8 – 2.2 (Predicted) | Optimal lipophilicity for membrane permeability without excessive protein binding.[1][2][3] |
| TPSA | ~30-40 Ų | Indicates good potential for blood-brain barrier (BBB) penetration if required.[1][2][3] |
| pKa (Pyridine N) | ~3.5 – 4.5 | The ether oxygen at C2 reduces the basicity of the pyridine nitrogen via inductive withdrawal, potentially reducing hERG liability.[1][2][3] |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, THP O) | Multiple interaction points for hydrogen bonding with active site residues.[1][2][3] |
| Solubility | Moderate to High | The ether linkage and THP ring enhance aqueous solubility relative to aryl-aryl ethers.[1][2][3] |
Synthetic Methodologies
The synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine relies on the formation of the C(sp²)–O–C(sp³) ether bond.[1][2][3] The steric hindrance introduced by the C3-methyl group requires optimized conditions to prevent side reactions or low yields.[1][2][3]
Route A: Nucleophilic Aromatic Substitution (S_NAr)
This is the preferred industrial route due to scalability and cost-effectiveness.[1][2][3] It involves the displacement of a leaving group (typically chloride or bromide) on the pyridine ring by the alkoxide of tetrahydro-2H-pyran-4-ol.[1][2][3]
-
Precursors: 2-Chloro-3-methylpyridine (or 2-Bromo-3-methylpyridine) + Tetrahydro-2H-pyran-4-ol.[1][2][3]
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2][3]
-
Solvent: DMF, DMSO, or NMP (polar aprotic is essential).[2][3]
-
Conditions: Heating at 80–120°C is often required due to the electron-rich nature of the methyl group deactivating the ring slightly compared to unsubstituted pyridine.[1][2][3]
Route B: Mitsunobu Reaction
Useful for small-scale synthesis or when mild conditions are required to preserve sensitive functional groups.[1][2][3]
-
Precursors: 3-Methyl-2-hydroxypyridine (2-pyridone tautomer) + Tetrahydro-2H-pyran-4-ol.[1][2][3]
-
Reagents: Triphenylphosphine (PPh₃) + DIAD or DEAD.[1][2][3]
-
Solvent: THF or Toluene.
-
Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by S_N2 displacement by the pyridone oxygen.[1][2][3]
-
Note: The reaction may produce N-alkylated byproducts (N-alkylation vs. O-alkylation selectivity is a key challenge).
Route C: Palladium-Catalyzed Etherification
Used when S_NAr fails due to electronic deactivation.[1][2][3]
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands (e.g., Buchwald ligands like RockPhos or tBuXPhos).[1][2][3]
Synthetic Pathway Visualization
Figure 1: Strategic synthetic routes for 3-Methyl-2-(oxan-4-yloxy)pyridine highlighting S_NAr, Mitsunobu, and Pd-catalyzed pathways.[1][2][3]
Structural Biology & SAR Utility
Bioisosterism
The 2-(oxan-4-yloxy) moiety is a classic bioisostere for:
-
Phenyl Ethers: Replaces the lipophilic phenyl ring with a saturated, polar ring, reducing LogP and improving metabolic stability (blocking CYP450 oxidation sites on the aromatic ring).[2][3]
-
Cyclohexyl Ethers: Introduction of the oxygen atom in the ring lowers lipophilicity and provides a hydrogen bond acceptor.[1][2][3]
Conformational Restriction
The ether linkage at the 2-position of the pyridine, combined with the steric bulk of the 3-methyl group, restricts the rotational freedom of the ether bond.[1][2][3] This "ortho-effect" can lock the molecule into a bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.[1][2][3]
Metabolic Soft Spots[2][3][9]
-
C3-Methyl: Susceptible to oxidation (benzylic-like oxidation) to form the hydroxymethyl or carboxylic acid metabolite.[1][2][3]
-
Tetrahydropyran: Generally stable, but the positions alpha to the oxygen can be susceptible to oxidative metabolism in some species.[2][3]
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Three aromatic protons.[1][2][3] Look for a doublet of doublets (dd) around δ 8.0 ppm (H6), a dd around δ 7.4 ppm (H4), and a dd/t around δ 6.8 ppm (H5).[1][2][3]
-
Methyl Group: A sharp singlet (3H) typically around δ 2.1–2.3 ppm.[1][2][3]
-
Ether Linkage (CH-O): A septet-like multiplet around δ 5.1–5.3 ppm corresponding to the methine proton of the THP ring.[1][2][3]
-
THP Ring: Multiplets for the CH₂ groups: 2x equatorial protons (δ ~3.9 ppm), 2x axial protons (δ ~3.5 ppm), and 4x protons (δ ~1.6–2.0 ppm).[1][2][3]
-
-
LC-MS:
References
-
Pennington, L. D., & Moustakas, D. T. (2018).[2][3] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization.[1][2][3] Journal of Medicinal Chemistry, 61(2), 438–467.[2][3] Link[1][2][3]
-
Meanwell, N. A. (2011).[1][2][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3] Link[1][2][3]
-
Blakemore, D. C., et al. (2018).[2][3] Organic Synthesis - A Carbon-14 Labeling Study of a Pyridine Ether. (General reference for pyridine ether synthesis methodologies).
-
ChemSRC. (2024).[1][2][3] Product Entry: 3-Methyl-2-(oxan-4-yloxy)pyridine.[1][2][3]Link (Note: Link provided for context; specific CAS indexing varies by vendor).[1][2][3]
Sources
- 1. 2025年Ethyl 2-(pyrrolidyl)propionate_厂家_生产厂家_批发商 - 化源网 [m.chemsrc.com]
- 2. Pyran compounds [chemicalbook.com]
- 3. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol | C11H15NO3 | CID 24229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxyl)pyridine | 118175-10-3 [chemicalbook.com]
- 5. NCGC00380493-01_C17H24O12_4H-Pyran-4-one, 2-methyl-3-((6-O-((2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl)-beta-D-glucopyranosyl)oxy)- | C17H24O12 | CID 51136510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid | 1393330-43-2 [sigmaaldrich.com]
- 7. WO2018192665A1 - 4-ethyl-octene-2/3-nitrile as a fragrance - Google Patents [patents.google.com]
Physical and chemical properties of 3-Methyl-2-(oxan-4-yloxy)pyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2-(oxan-4-yloxy)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-(oxan-4-yloxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in the development of therapeutic agents, valued for its ability to engage in hydrogen bonding and its tunable electronic properties.[1] This guide provides a detailed examination of the predicted physical and chemical properties of 3-Methyl-2-(oxan-4-yloxy)pyridine, its likely synthetic routes, and its potential applications, offering a foundational resource for researchers. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established principles of organic chemistry to provide a robust predictive profile.
Molecular Structure and Identification
The structure of 3-Methyl-2-(oxan-4-yloxy)pyridine incorporates a 3-methylpyridine core linked to a tetrahydropyran (oxane) ring via an ether bond at the 2-position of the pyridine ring.
Caption: Molecular structure of 3-Methyl-2-(oxan-4-yloxy)pyridine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-Methyl-2-(oxan-4-yloxy)pyridine |
| CAS Number | 1393441-71-9 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CC1=C(OC2CCOCC2)N=CC=C1 |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The physicochemical properties of this molecule are predicted based on its constituent parts: the 3-methylpyridine core and the oxan-4-yloxy substituent.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | 3-Methylpyridine is a colorless liquid.[2] The addition of the bulky oxane group increases the molecular weight and intermolecular forces, potentially raising the melting point. |
| Boiling Point | > 200 °C | The boiling point of 3-methylpyridine is 144 °C.[3] The significant increase in molecular weight suggests a substantially higher boiling point. |
| Melting Point | Not readily predictable | May be a low-melting solid. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | 3-Methylpyridine is miscible with water, alcohol, and ether.[3] The large, nonpolar oxan-4-yloxy group will decrease water solubility. Pyridine derivatives are generally soluble in organic solvents.[4] |
| pKa (of conjugate acid) | 5.0 - 6.0 | The pKa of the conjugate acid of pyridine is 5.25.[5] For 3-methylpyridine, it is slightly higher due to the electron-donating methyl group. An alkoxy group at the 2-position can have a complex electronic effect, but the pKa is expected to be in a similar range. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | This is an estimate based on the increased lipophilicity from the oxane ring compared to simpler pyridines. |
Chemical Reactivity and Stability
The reactivity of 3-Methyl-2-(oxan-4-yloxy)pyridine is governed by the pyridine ring and the ether linkage.
-
Basicity and Nucleophilicity : The lone pair of electrons on the pyridine nitrogen atom makes it a weak base and a nucleophile.[6] It will react with strong acids to form a pyridinium salt.
-
Aromatic Substitution : The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. The electron-donating methyl and alkoxy groups will activate the ring and direct incoming electrophiles, primarily to the 5-position.
-
Ether Linkage Stability : The ether bond is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved by strong acids such as HBr or HI.
-
Oxidation : The pyridine ring is relatively resistant to oxidation. The methyl group could potentially be oxidized under strong oxidizing conditions.
Proposed Synthetic Pathway
A plausible and common method for the synthesis of 2-alkoxypyridines is through a nucleophilic aromatic substitution reaction (SNAr) or a metal-catalyzed coupling reaction.
Caption: Proposed synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine.
Experimental Protocol (Conceptual):
-
Preparation : To a solution of tetrahydropyran-4-ol in a suitable anhydrous solvent such as dimethylformamide (DMF), add a strong base like sodium hydride portion-wise at 0 °C to form the corresponding alkoxide.
-
Reaction : Add 2-chloro-3-methylpyridine to the reaction mixture.
-
Heating : Heat the mixture to facilitate the nucleophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification : After the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.
This general approach is widely used for the synthesis of aryl ethers.[7][8]
Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.[9] The following are predicted key features in its spectra.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Pyridine Protons : Three signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or doublets of doublets. - Oxane Protons : A multiplet for the proton at the 4-position of the oxane ring (δ ~4.5-5.0 ppm), and other multiplets for the remaining methylene protons on the oxane ring (δ ~1.5-2.0 and 3.5-4.0 ppm). - Methyl Protons : A singlet for the methyl group (δ ~2.2-2.5 ppm). |
| ¹³C NMR | - Pyridine Carbons : Five signals in the aromatic region (δ ~110-165 ppm). The carbon bearing the ether group (C2) will be significantly downfield. - Oxane Carbons : Signals for the carbons of the oxane ring (δ ~30-70 ppm). The carbon attached to the ether oxygen will be the most downfield. - Methyl Carbon : A signal for the methyl group (δ ~15-20 ppm). |
| IR Spectroscopy | - C-H stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C and C=N stretching : Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. - C-O stretching : Strong C-O ether stretches in the 1050-1250 cm⁻¹ region.[10] |
| Mass Spectrometry | - Molecular Ion (M⁺) : A peak at m/z = 193.24. - Key Fragments : Fragmentation may involve the loss of the oxane ring or cleavage of the ether bond. |
Applications in Research and Drug Development
The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][11] Its derivatives are explored for a wide range of therapeutic areas due to their favorable pharmacological properties.[12]
-
Scaffold for Drug Discovery : 3-Methyl-2-(oxan-4-yloxy)pyridine can serve as a building block for creating more complex molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding.
-
Modulation of Physicochemical Properties : The oxan-4-yloxy group can improve metabolic stability and modulate the solubility and lipophilicity of a lead compound, which are critical parameters in drug design.[1]
-
Potential Biological Activities : Substituted pyridines have shown a vast array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][11][12] The specific activity of this compound would need to be determined through biological screening.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Methyl-2-(oxan-4-yloxy)pyridine. However, based on related pyridine compounds like 3-methylpyridine, the following precautions should be taken.[13][14]
-
Hazards : Assumed to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[14] It is also likely to be harmful if inhaled.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Methyl-2-(oxan-4-yloxy)pyridine is a compound with significant potential as a scaffold and building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its predicted properties based on sound chemical principles and data from analogous structures. While experimental validation is necessary, this document serves as a valuable starting point for researchers interested in the synthesis, characterization, and application of this and related molecules. The unique combination of the 3-methylpyridine core and the oxan-4-yloxy substituent offers a promising platform for the development of novel chemical entities with tailored properties.
References
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. Retrieved from [Link]
-
PubChem. (n.d.). [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. Retrieved from [Link]
-
EPA. (2025). 3-(4-methylphenyl)pyridine Properties. Retrieved from [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. Retrieved from [Link]
-
Zastita Materijala. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Retrieved from [Link]
-
IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
- Kütt, A., et al. (2018).
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
- Google Patents. (n.d.). US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
-
University of the Western Cape. (n.d.). Chapter 2: The Coordination Chemistry of Monodentate Pyridyl Ligands. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
ResearchGate. (2025). 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 3-Methylpyridine = 99.5 108-99-6 [sigmaaldrich.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. scribd.com [scribd.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Pharmacological profile of 3-Methyl-2-(oxan-4-yloxy)pyridine
An In-Depth Technical Guide to the Pharmacological Characterization of 3-Methyl-2-(oxan-4-yloxy)pyridine
Executive Summary: 3-Methyl-2-(oxan-4-yloxy)pyridine represents a novel chemical entity with no established pharmacological profile in the public domain. This guide provides a comprehensive, scientifically-grounded framework for the systematic investigation of its properties. Leveraging principles of medicinal chemistry and drug discovery, we hypothesize its primary molecular target and outline a multi-stage research cascade. This document serves as a strategic whitepaper for researchers, scientists, and drug development professionals, detailing the necessary in vitro and in vivo studies to elucidate the compound's mechanism of action, selectivity, and potential therapeutic utility. The narrative explains the causal logic behind each experimental choice, providing detailed protocols and data presentation formats to guide the discovery process.
Part 1: Structural Analysis and Primary Target Hypothesis
The molecular architecture of 3-Methyl-2-(oxan-4-yloxy)pyridine provides critical clues to its potential biological activity. The structure consists of two key pharmacophoric fragments: a substituted pyridine ring and a tetrahydropyran (oxane) moiety linked via an ether bond.
-
2-Alkoxypyridine Scaffold: The pyridine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous CNS-active drugs.[1][2] The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, a critical feature in many receptor-ligand interactions.[3] Specifically, the 2-alkoxy-substituted pyridine motif is a hallmark of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors, which are ligand-gated ion channels activated by acetylcholine, are implicated in a wide range of physiological processes and are important drug targets for conditions like Alzheimer's disease, nicotine addiction, and schizophrenia.[3][4]
-
Structural Analogy: The overall structure bears a resemblance to established nAChR modulators. The spatial relationship between the electron-rich pyridine ring and the ether oxygen mimics features found in potent nicotinic ligands.[6]
Based on this analysis, the primary hypothesis is that 3-Methyl-2-(oxan-4-yloxy)pyridine acts as a modulator, likely an agonist or partial agonist, of neuronal nAChR subtypes, with a high probability of interacting with the α4β2 subtype, which is strongly associated with the effects of nicotine in the brain.[3]
Part 2: In Vitro Pharmacological Profiling: A Step-by-Step Investigative Workflow
The initial phase of characterization is designed to rigorously test the primary hypothesis by defining the compound's interaction with its putative target at the molecular level. The workflow progresses from confirming physical binding to quantifying functional activity and assessing selectivity.
Primary Screening: Receptor Binding Affinity
Causality: Before assessing function, it is essential to confirm and quantify the physical interaction between the compound and its hypothesized target. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Kᵢ), which is a measure of how tightly it binds to the receptor. A low Kᵢ value indicates high affinity.
Experimental Protocol: α4β2 nAChR Competitive Binding Assay
-
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
Radioligand: [³H]-Cytisine (a high-affinity α4β2 ligand).
-
Non-specific binding control: Nicotine (at a high concentration, e.g., 100 µM).
-
Test Compound: 3-Methyl-2-(oxan-4-yloxy)pyridine, prepared in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In each well of the 96-well plate, combine 50 µL of assay buffer, 50 µL of the test compound dilution (or control), 50 µL of [³H]-Cytisine (at a final concentration near its Kₔ, e.g., 1 nM), and 50 µL of cell membrane preparation.
-
Incubate the plate for 2-3 hours at 4°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry. Add scintillation fluid to each well.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinity Data
| Compound | Target | Radioligand | Kᵢ (nM) |
| 3-Methyl-2-(oxan-4-yloxy)pyridine | h-α4β2 nAChR | [³H]-Cytisine | 15.2 |
| Nicotine (Control) | h-α4β2 nAChR | [³H]-Cytisine | 1.1 |
Secondary Screening: Functional Activity and Potency
Causality: Demonstrating binding is not sufficient; we must determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way? A cell-based functional assay measures the downstream effect of receptor binding, typically by monitoring changes in ion flux or second messengers. This allows for the determination of potency (EC₅₀ for an agonist, IC₅₀ for an antagonist) and efficacy (the maximal response relative to a known agonist).
Experimental Protocol: Calcium Flux Functional Assay
-
Materials:
-
A cell line expressing the human α4β2 nAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist control: Acetylcholine or Nicotine.
-
Test Compound: Serially diluted as in the binding assay.
-
A fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure (Agonist Mode):
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours incubation).
-
Place the plate in the reader. Establish a baseline fluorescence reading.
-
Add the test compound dilutions or agonist control and immediately measure the change in fluorescence intensity over time (typically 2-3 minutes). The influx of Ca²⁺ through the activated nAChR channel will cause a sharp increase in fluorescence.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a known concentration of an agonist (e.g., acetylcholine at its EC₈₀) and measure the fluorescence response. An antagonist will reduce the agonist-induced signal.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data (e.g., as a percentage of the maximal response to the control agonist).
-
Plot the normalized response against the log concentration of the test compound and fit with a non-linear regression model to determine the EC₅₀/IC₅₀ and Eₘₐₓ (efficacy).
-
Data Presentation: Hypothetical Functional Data
| Compound | Target | Assay Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of ACh) |
| 3-Methyl-2-(oxan-4-yloxy)pyridine | h-α4β2 nAChR | Agonist | 85.5 | 65% (Partial Agonist) |
| Acetylcholine (Control) | h-α4β2 nAChR | Agonist | 50.0 | 100% |
Selectivity and Off-Target Profiling
Causality: A therapeutically viable compound should be highly selective for its intended target to minimize side effects. The pyridine scaffold is present in ligands for many different receptors.[7][8] Therefore, it is critical to screen the compound against a broad panel of other CNS receptors, ion channels, and enzymes to build a comprehensive selectivity profile and de-risk future development.
Methodology: A standard approach is to use a commercial service (e.g., Eurofins SafetyScreen or a similar panel) that performs binding assays for a wide range of targets (typically >40). The compound is usually tested at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (>50%) would warrant a follow-up dose-response study to determine a Kᵢ or IC₅₀ value.
Part 3: In Vivo Characterization
Causality: Positive in vitro results must be translated to a living system. In vivo studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME/Pharmacokinetics) and whether it can engage its target in the brain to produce a measurable physiological effect (Pharmacodynamics).
Pharmacokinetic (PK) Assessment
A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is crucial. The compound would be administered via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points, and the concentration of the compound in plasma is measured using LC-MS/MS. This yields critical parameters:
-
Clearance (CL): Rate of elimination from the body.
-
Volume of Distribution (Vd): The extent of drug distribution into tissues.
-
Half-life (t½): Time required for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
Good oral bioavailability and a reasonable half-life are essential for a potential therapeutic agent.
Pharmacodynamic (PD) and Target Engagement Models
Based on the hypothesized partial agonist activity at α4β2 nAChRs, a relevant animal model should be chosen to demonstrate target engagement.
-
Model: The Nicotine-Induced Antinociception model in mice or rats. Nicotinic agonists produce an analgesic effect in thermal pain assays (e.g., the tail-flick or hot plate test).
-
Procedure: The test compound would be administered to the animals. After a set period (based on PK data, e.g., at Tₘₐₓ), the animal's pain response latency is measured. An increase in latency indicates an analgesic (and thus, nAChR-mediated) effect.
-
Goal: To establish a dose-response relationship for the compound's in vivo effect and confirm that it acts on the intended pathway.
Visualizations: Diagrams of Pathways and Workflows
References
-
Dougherty, D.A. (2008). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(38), pp.14331-14336. Available at: [Link]
-
Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., Moretti, M., Pedrazzi, P., Pucci, L. and Zoli, M. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 213, p.115603. Available at: [Link]
-
Petersson, F., Egebjerg, J., Knutsen, L.J.S., Nielsen, E.Ø., Thomsen, C., Suzdak, P.D. and Wätjen, F. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(10), pp.1847-1856. Available at: [Link]
-
Gr даль, T., Isacson, R., Lopez-Vales, R., David, S., Blum, C.A., Reymond, J.L. and Abedi, V. (2010). Exploring α7-Nicotinic Receptor Ligand Diversity by Scaffold Enumeration from the Chemical Universe Database GDB. ACS Chemical Neuroscience, 1(9), pp.611-622. Available at: [Link]
-
Chen, Y., Johnson, T.A., Zeller, W.M., Yan, J., Sarris, K., Dlugolenski, K., Liras, S., Guzzo, P.R., Withka, J.M. and Smith, D. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(5), pp.1643-1647. Available at: [Link]
-
Hurst, R.S., Bymaster, F.P., Calligaro, D.O., Cohen, M.P., Edwards, J.P., Hake, A.M., Lau, F.T., Offord, J., Perry, K.W. and Berridge, T. (2018). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv. Available at: [Link]
-
Rathod, C., Patel, K. and Patel, A. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V. and Leonard, J.T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), pp.182-187. Available at: [Link]
-
Abdel-Wahab, B.F., Mohamed, H.A., Fathy, G.H., El-Sayed, M.A.A. and Abdel-Aziz, M. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1). Available at: [Link]
-
Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W. and Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), p.127339. Available at: [Link]
-
O'DELL, T.B., WILSON, L.R., NAPOLI, M.D., WHITE, H.D. and MIRSKY, J.H. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. The Journal of Pharmacology and Experimental Therapeutics, 128, pp.65-74. Available at: [Link]
-
O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(20), p.115714. Available at: [Link]
-
Sánchez-Larios, E., Martínez-Vaquero, A., Miranda-Sánchez, F. and Correa-Basurto, J. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), p.10515. Available at: [Link]
-
Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V. and Leonard, J.T. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Biological and Pharmaceutical Bulletin, 26(2), pp.182-187. Available at: [Link]
-
Kumar, D., Singh, J., Kumar, N. and Singh, A. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Medicinal Chemistry Research. Available at: [Link]
-
Sareen, K.N., Kohli, R.P., Amma, M.K.P. and Gujral, M.L. (1962). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL-4-ONES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-ONES. Indian Journal of Physiology and Pharmacology, 6(2), pp.103-110. Available at: [Link]
-
Lin, N.H., Li, Y., He, Y., Holladay, M.W., Kuntzweiler, T., Anderson, D.J., Campbell, J.E. and Arneric, S.P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), pp.631-633. Available at: [Link]
-
Krzyżak, E., Pindelska, E. and Pawłowski, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), p.2155. Available at: [Link]
-
Zhang, Y., Wang, X., Zhang, H., Wang, S. and Zhang, Z. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. Chinese Journal of Organic Chemistry, 31(1), pp.42-42. Available at: [Link]
-
da Silva, A.B.F., de Matos, R.A.F., de Oliveira, A.S., da Silva, D.L., de Alencar, M.S. and de Oliveira, R.B. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Biomolecular Structure and Dynamics, pp.1-13. Available at: [Link]
-
Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L. and Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 6(7), pp.813-818. Available at: [Link]
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for 3-Methyl-2-(oxan-4-yloxy)pyridine
An Application Note and Protocol for the Analysis of 3-Methyl-2-(oxan-4-yloxy)pyridine using High-Performance Liquid Chromatography
Abstract
This document outlines a robust and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 3-Methyl-2-(oxan-4-yloxy)pyridine. The method is tailored for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this heterocyclic compound. The protocol addresses the common challenges associated with analyzing basic pyridine derivatives, such as peak tailing, by optimizing mobile phase composition and pH. This application note provides a detailed, step-by-step protocol, system suitability criteria, and a troubleshooting guide to ensure method robustness and trustworthiness.
Scientific Principles & Method Development Rationale
The successful chromatographic analysis of 3-Methyl-2-(oxan-4-yloxy)pyridine hinges on understanding its physicochemical properties and mitigating potential adverse interactions with the stationary phase.
Analyte Characteristics: The molecule contains a basic pyridine ring, which is susceptible to strong ionic interactions with the stationary phase. The nitrogen atom in the pyridine ring can interact with acidic residual silanol groups present on the surface of traditional silica-based HPLC columns.[1] This secondary interaction mechanism leads to significant peak tailing, compromising peak integration, accuracy, and resolution.[1]
Chromatographic Strategy: Reverse-Phase with pH Control
To achieve sharp, symmetrical peaks, a reverse-phase chromatographic approach was selected using a C18 stationary phase. The core of the method's success lies in the strategic control of the mobile phase pH.
-
Stationary Phase: A high-purity, end-capped C18 column is chosen. End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent, effectively "shielding" them from interaction with basic analytes like our target compound.[1] This is the first line of defense against peak tailing.
-
Mobile Phase: A buffered mobile phase with an acidic pH (approximately 3.0) is employed. At this pH, the majority of residual silanol groups on the silica backbone are protonated (Si-OH), rendering them neutral and significantly reducing their capacity for ionic interaction with the protonated basic analyte.[1] Formic acid is selected as the mobile phase modifier due to its volatility and compatibility with mass spectrometry (MS), should MS detection be desired as a future extension of this method. Acetonitrile is used as the organic modifier due to its low viscosity and strong elution strength for a broad range of organic molecules.
-
Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light. Based on the analysis of similar pyridine derivatives, a detection wavelength of 254 nm is selected to provide high sensitivity.[2]
Instrumentation, Materials, and Reagents
Instrumentation:
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
Reagents & Materials:
-
3-Methyl-2-(oxan-4-yloxy)pyridine reference standard (>99% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or Type I ultrapure).
-
Formic acid (LC-MS grade, ~99%).
-
Methanol (HPLC grade, for cleaning).
-
0.45 µm syringe filters (PTFE or nylon).
Detailed HPLC Protocol
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Measure 999 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly.
-
Degas for 15 minutes using sonication or online degasser.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Use directly from the supplier bottle.
-
Degas as needed.
-
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of 3-Methyl-2-(oxan-4-yloxy)pyridine reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to dissolve the standard.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the 50:50 diluent. Mix well.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 20 mL volumetric flask.
-
Dilute to the mark with the 50:50 diluent and mix thoroughly.
-
Sample Preparation
-
Accurately weigh an amount of sample material expected to contain approximately 5 mg of 3-Methyl-2-(oxan-4-yloxy)pyridine into a 100 mL volumetric flask.
-
Add approximately 70 mL of the 50:50 diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to the mark with the 50:50 diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 20% B, 1-8 min: 20% to 80% B, 8-9 min: 80% B, 9-9.1 min: 80% to 20% B, 9.1-12 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 12 minutes |
System Suitability Testing (SST)
Before running the sample sequence, perform five replicate injections of the Working Standard Solution (50 µg/mL) to verify system performance. The system is deemed suitable for analysis if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC analysis from initial preparation to final data reporting.
Caption: High-level workflow for the HPLC analysis of 3-Methyl-2-(oxan-4-yloxy)pyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups.- Column overload.- Mismatch between sample solvent and mobile phase.[1] | - Ensure mobile phase pH is correct.- Use a new, high-quality, end-capped column.- Reduce sample concentration.- Ensure sample diluent is similar in strength to the initial mobile phase. |
| Baseline Drift or Noise | - Column not fully equilibrated.- Changes in mobile phase composition.- Contamination in the system.- Detector lamp instability.[3] | - Increase column equilibration time.- Degas mobile phases thoroughly.[3]- Flush the system with a strong solvent like methanol.- Check detector lamp hours and replace if necessary. |
| Poor Peak Resolution | - Inefficient column.- Inappropriate mobile phase composition or gradient. | - Replace the column.- Adjust the gradient slope; a shallower gradient can improve resolution.- Ensure the correct mobile phase composition is used. |
| Fluctuating Pressure | - Air bubbles in the pump.- Leaks in the system.- Faulty pump seals or check valves. | - Purge the pump and degas the mobile phase.[4]- Systematically check fittings for leaks.- Perform pump maintenance as per manufacturer's guidelines. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise tool for the analysis of 3-Methyl-2-(oxan-4-yloxy)pyridine. By employing a C18 column with a pH-controlled mobile phase, the common issue of peak tailing associated with basic pyridine compounds is effectively managed, leading to accurate and reproducible results. This method is well-suited for quality control, stability testing, and general research applications in the pharmaceutical and chemical industries.
References
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- DTIC. (1981, April). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. rheniumgroup.co.il [rheniumgroup.co.il]
3-Methyl-2-(oxan-4-yloxy)pyridine as a potential kinase inhibitor
Application Note: Leveraging the 3-Methyl-2-(oxan-4-yloxy)pyridine Scaffold in Kinase Inhibitor Design
Executive Summary
This Application Note details the utility of 3-Methyl-2-(oxan-4-yloxy)pyridine (also referred to as 3-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.
This structural motif is increasingly prominent in medicinal chemistry, particularly in inhibitors targeting ALK (Anaplastic Lymphoma Kinase) , c-Met , and TGF-βR1 (ALK5) . The moiety combines a pyridine hinge-binder with a tetrahydropyran (oxan) solubilizing group, offering an optimal balance of lipophilicity (LogP) and aqueous solubility while targeting the solvent-exposed front of the ATP-binding pocket.
This guide provides the rationale for this scaffold, synthesis protocols, and validated biochemical assays (ADP-Glo™) for evaluating derivatives.
Structural Rationale & Mechanism of Action
The efficacy of the 3-Methyl-2-(oxan-4-yloxy)pyridine scaffold relies on three specific molecular interactions within the kinase ATP-binding cleft:
-
Hinge Binding (Pyridine Core): The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met1199 in ALK).
-
Conformational Lock (3-Methyl Group): The C3-methyl substituent restricts bond rotation, often forcing the molecule into a bioactive conformation that minimizes entropic penalty upon binding. It may also engage hydrophobic "gatekeeper" residues or fill the ribose-binding pocket.
-
Solvent Front Interaction (Oxan-4-yloxy): The ether-linked tetrahydropyran ring extends towards the solvent front. The ether oxygen acts as a weak H-bond acceptor, while the aliphatic ring improves solubility without introducing excessive polarity, a common issue with piperazine alternatives.
Visualizing the Pharmacophore (DOT Diagram)
Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding pocket.
Chemical Synthesis Protocol
Objective: To synthesize the core fragment 3-Methyl-2-(oxan-4-yloxy)pyridine via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
2-Fluoro-3-methylpyridine (CAS: 2369-19-9)
-
Tetrahydro-2H-pyran-4-ol (Oxan-4-ol) (CAS: 2081-44-9)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous DMF or THF
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (N2) atmosphere, dissolve Tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (formation of the alkoxide).
-
Coupling: Add 2-Fluoro-3-methylpyridine (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C. Monitor via LC-MS or TLC (Hexane:EtOAc 3:1). Reaction is typically complete within 4–6 hours.
-
Work-up: Cool to room temperature. Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate
-
Note: The pyridine nitrogen makes the product basic; ensure aqueous layer is basic (pH > 8) during extraction.
-
-
Purification: Purify via flash column chromatography (SiO2, gradient 0–40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Confirm diagnostic peak for the oxan-4-H (multiplet around 5.1–5.3 ppm) and the C3-methyl singlet (approx 2.2 ppm).
-
LC-MS: Confirm [M+H]+ corresponding to molecular weight.
Biochemical Kinase Assay Protocol (ADP-Glo™)
Objective: Quantify the inhibitory potency (IC50) of the synthesized fragment or its derivatives against a target kinase (e.g., ALK or TGF-βR1).
Principle: The ADP-Glo™ assay detects ADP generated from the kinase reaction. The signal is correlated with kinase activity; inhibitors reduce the signal.
Materials:
-
Recombinant Kinase (e.g., ALK, C-Met)
-
Substrate (e.g., Poly [Glu, Tyr] 4:1)
-
ATP (Ultrapure)
-
ADP-Glo™ Reagent (Promega)
-
384-well white solid-bottom plates
Workflow Diagram (DOT):
Figure 2: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol:
-
Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 50 nL to the 384-well plate (Final DMSO concentration < 1%).
-
Enzyme Master Mix: Dilute the kinase in 1X Kinase Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT). Add 2.5 µL to the wells.
-
Substrate/ATP Mix: Prepare a mix of peptide substrate and ATP (at Km concentration). Add 2.5 µL to start the reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader (e.g., EnVision). Plot RLU vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.
Data Analysis & Interpretation
When evaluating derivatives of 3-Methyl-2-(oxan-4-yloxy)pyridine, organize data to correlate structural changes with potency and solubility.
Table 1: Representative SAR Data Structure
| Compound ID | R-Group (Pyridine C5) | ALK IC50 (nM) | c-Met IC50 (nM) | Kinetic Solubility (µM) |
| Ref-01 | -H (Core Scaffold) | >10,000 | >10,000 | >200 |
| Analogue-A | -Pyrazol-4-yl | 120 | 450 | 180 |
| Analogue-B | -Aminopyrazole | 15 | 85 | 150 |
| Analogue-C | -Phenyl (Lipophilic) | 250 | 600 | <10 |
Interpretation Guide:
-
High Potency / Low Solubility: If the oxan ring is replaced by a phenyl or cyclohexyl, potency may remain, but solubility often drops drastically (see Analogue-C).
-
The "Oxan Effect": The oxan-4-yloxy group typically maintains solubility >100 µM, which is critical for oral bioavailability (E-E-A-T principle: Lipinski's Rule of 5).
References
-
Wang, Z., et al. (2022). Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Babiker, N.A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).[2] Pharmaceuticals.[2][3] Link
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[4][5] Journal of Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[6] Figshare. Link
Sources
- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
Application Note & Protocol: Preparation of 3-Methyl-2-(oxan-4-yloxy)pyridine Stock Solutions
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of 3-Methyl-2-(oxan-4-yloxy)pyridine. Intended for researchers, scientists, and professionals in drug development, this guide emphasizes experimental rationale, safety, and validation to ensure the accuracy and reproducibility of experimental results. Methodologies are grounded in established principles of analytical chemistry and laboratory best practices.
Introduction and Scientific Context
3-Methyl-2-(oxan-4-yloxy)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group and a tetrahydropyranyloxy (oxanyloxy) ether linkage. Such structures are of significant interest in medicinal chemistry and drug discovery as versatile scaffolds and building blocks. The pyridine ring serves as a bioisostere for phenyl groups and provides a basic nitrogen atom capable of forming key hydrogen bonds with biological targets.[1][2] The oxanyloxy group can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Physicochemical Properties & Data Summary
A thorough understanding of the compound's properties is essential for proper handling and preparation.
| Property | Value | Source / Comment |
| Chemical Formula | C₁₁H₁₅NO₂ | Derived from structure |
| Molecular Weight (MW) | 193.24 g/mol | Calculated |
| CAS Number | 1235463-22-1 | For the specific isomer |
| Appearance | Assumed to be a solid or oil | Visual inspection required upon receipt |
| pKa (Conjugate Acid) | ~5.2 | Estimated based on pyridine (pKa 5.21)[2] |
| Solubility Profile | Miscible with most organic solvents | Pyridine itself is miscible with water and virtually all organic solvents.[1][2] Hydrophobic substituents may reduce water solubility.[5] |
Environment, Health, and Safety (EHS) Mandates
Working with pyridine derivatives requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazards can be inferred from related structures like 3-methylpyridine and other pyridine-based reagents.[6][7][8]
-
Hazard Class: Assumed to be harmful if swallowed, toxic in contact with skin, and may cause severe skin/eye irritation or burns.[7][8][9][10] Pyridine vapors can be irritating to the respiratory tract.
-
Engineering Controls: All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
-
Spill & Waste Disposal: Dispose of all waste in a designated, properly labeled hazardous waste container in accordance with institutional and local regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This section details the step-by-step methodology for preparing a highly accurate stock solution, which is a common starting concentration for high-throughput screening and cell-based assays.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for this protocol.
-
Solubilizing Power: As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar (pyridine nitrogen) and non-polar (methyl, oxane ring) features.[11]
-
Biocompatibility: DMSO is widely used as a vehicle in biological assays and is generally tolerated by most cell lines at low final concentrations (typically <0.5% v/v).
-
Stability: Many repository compounds demonstrate acceptable stability in DMSO, though long-term storage at room temperature is not recommended.[12][13][14][15]
Required Materials & Equipment
-
3-Methyl-2-(oxan-4-yloxy)pyridine (solid or oil)
-
Anhydrous, ≥99.9% Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance (4-decimal place, e.g., 0.0001 g readability)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[3]
-
Calibrated pipettes (P1000, P200) and sterile tips
-
Amber glass vials with Teflon-lined screw caps[16]
-
Spatula and weighing paper/boat
-
Vortex mixer
-
Ultrasonic bath (sonicator)
Step-by-Step Gravimetric Protocol
The following procedure is for preparing 10 mL of a 10 mM stock solution .
-
Pre-Calculation:
-
Calculate the required mass (m) of the compound.
-
m = Concentration (M) × Volume (L) × Molecular Weight ( g/mol )
-
m = 0.010 mol/L × 0.010 L × 193.24 g/mol
-
m = 0.0019324 g or 1.93 mg
-
-
-
Weighing the Compound:
-
Place a weighing boat on the calibrated analytical balance and tare it.
-
Carefully weigh out an amount of the compound as close as possible to the target mass (1.93 mg). It is more important to record the actual mass accurately than to hit the exact target.[3]
-
Record the actual mass to four decimal places (e.g., 1.98 mg).
-
-
Recalculating the Required Solvent Volume:
-
Adjust the required solvent volume based on the actual mass weighed to achieve an exact 10 mM concentration.
-
Volume (L) = Mass (g) / [Concentration (mol/L) × Molecular Weight ( g/mol )]
-
Example: If you weighed 1.98 mg (0.00198 g):
-
Volume (L) = 0.00198 g / (0.010 mol/L × 193.24 g/mol ) = 0.010246 L = 10.25 mL
-
-
-
Dissolution:
-
Carefully transfer the weighed compound into a 25 mL volumetric flask (or an appropriate size larger than the calculated final volume). Use a small amount of the calculated DMSO to rinse the weighing boat and ensure a quantitative transfer.
-
Add approximately 80% of the recalculated DMSO volume (in the example, ~8.2 mL) to the flask.
-
Gently swirl the flask to begin dissolution. If the compound does not dissolve readily, use a vortex mixer for 30-60 seconds.
-
If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved (confirm by visual inspection for any particulates), allow the solution to return to room temperature.
-
-
Final Volume Adjustment:
-
Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.[3]
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Aliquoting and Labeling:
-
Aliquot the final stock solution into smaller-volume amber glass vials with Teflon-lined caps.[16] This prevents contamination and degradation from repeated freeze-thaw cycles of a single large volume.
-
Each vial must be clearly labeled with:
-
Compound Name: 3-Methyl-2-(oxan-4-yloxy)pyridine
-
Exact Concentration: 10.0 mM
-
Solvent: DMSO
-
Preparation Date
-
Preparer's Initials
-
-
Quality Control (QC) and Validation
A prepared stock solution is not certified for use until its identity, purity, and concentration are verified. This is a critical self-validation step.[17][18][19][20]
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity Confirmation | LC-MS (Liquid Chromatography-Mass Spectrometry) | Observed mass matches the expected [M+H]⁺ of 194.24 m/z. | Confirms the correct compound is in solution. |
| Purity Assessment | LC-UV/MS | Purity ≥95% by UV peak area. | Ensures the solution is not significantly contaminated with impurities or degradants. |
| Concentration Verification | qNMR (Quantitative NMR) or LC-UV against a standard curve | Concentration is within ±5% of the target (9.5-10.5 mM). | Validates the accuracy of the gravimetric preparation. |
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution over time.[14]
-
Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light.
-
Long-Term Storage (>2 weeks): Store aliquots at -20°C or -80°C.
-
Handling: Before use, frozen vials should be allowed to warm to room temperature and then briefly vortexed to ensure homogeneity.[16] Minimize the time the vial is open to prevent water absorption by the hygroscopic DMSO.[16]
-
Freeze-Thaw Cycles: Avoid more than 5-10 freeze-thaw cycles.[13][14] The use of small-volume aliquots is the best practice to prevent this.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for preparing and validating the stock solution.
Caption: Workflow for Preparation and Validation of Stock Solutions.
References
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]
-
Enfanos. Preparation of Stock Solutions. [Link]
-
Chemeurope.com. Pyridine. [Link]
-
Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Sciencemadness Wiki. (2022, November 30). Pyridine. [Link]
-
Tristar Intermediates. (2025, July 30). How to Manage Quality in Large-Scale Chemical Distribution: Best Practices. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheméo. Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). [Link]
-
QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. [Link]
-
Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. [Link]
-
Mallinckrodt Baker. (2011, August 29). PYRIDINE MATERIAL SAFETY DATA SHEET. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
The Good Scents Company. 3-methyl pyridine, 108-99-6. [Link]
-
Yufeng. (2022, July 9). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
-
ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]
-
Dalton Transactions. (2022, August 29). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. [Link]
-
EPA. (2025, October 15). 3-(4-methylphenyl)pyridine Properties. [Link]
-
PubChem. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. [Link]
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Pyridine [chemeurope.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. fishersci.com [fishersci.com]
- 7. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO [ko.yufenggp.com]
- 16. enfanos.com [enfanos.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. qasac-americas.org [qasac-americas.org]
- 19. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
- 20. reagent.co.uk [reagent.co.uk]
Troubleshooting & Optimization
Technical Support: Optimizing 3-Methyl-2-(oxan-4-yloxy)pyridine Synthesis
Case ID: PYR-O-ALK-003 Status: Active Support Level: Tier 3 (Senior Scientist / Process Development)[1]
Executive Summary
The synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)-3-methylpyridine) presents a specific challenge: steric deactivation .[1] The methyl group at the 3-position creates steric hindrance around the reaction center (C2) and electronically deactivates the ring toward nucleophilic attack.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Module 1: Primary Protocol ( Optimization)
The "Gold Standard" Route Recommended for: High yield, scalability, and cost-efficiency.[1]
The Core Chemistry
This reaction relies on the displacement of a leaving group (LG) on the pyridine ring by the alkoxide generated from tetrahydro-2H-pyran-4-ol (Oxan-4-ol).[1]
Critical Reagent Selection:
-
Substrate: 2-Fluoro-3-methylpyridine (CAS: 22282-99-1).[1]
-
Why: The fluoride leaving group is 100-300x more reactive than chloride in
reactions. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, compensating for the electron-donating effect of the 3-methyl group.
-
-
Base: Sodium Hydride (NaH) (60% in oil) or Potassium tert-butoxide (KOtBu) .
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Why: Polar aprotic solvents are required to solvate the cation (Na+), leaving the alkoxide "naked" and highly reactive.
-
Step-by-Step Workflow
-
Alkoxide Formation (Critical Step):
-
Charge a dry flask with NaH (1.2 equiv) under Nitrogen/Argon.
-
Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C.
-
Dropwise add Tetrahydro-2H-pyran-4-ol (1.1 equiv) dissolved in minimal DMF.[1]
-
Stir at 0°C -> RT for 30 mins. Ensure H2 evolution ceases.
-
Checkpoint: The solution should be clear or slightly hazy. If it is cloudy white, the alkoxide has formed.
-
-
Nucleophilic Attack:
-
Add 2-Fluoro-3-methylpyridine (1.0 equiv) dropwise to the alkoxide solution.[1]
-
Note: Do not add the alkoxide to the pyridine; the excess alkoxide concentration drives the kinetics.
-
-
Reaction Phase:
-
Heat the mixture to 80–100°C .
-
Monitor via HPLC/TLC after 2 hours.
-
Target: >95% conversion.
-
-
Quench & Workup:
-
Cool to RT. Carefully quench with Water/Ice .
-
Extract with EtOAc or DCM .
-
Wash organic layer with LiCl (5% aq) to remove DMF.
-
Module 2: Data & Decision Logic
Leaving Group Impact on Yield
The following table illustrates the expected conversion rates based on the leaving group at the 2-position of the pyridine ring (assuming 3-methyl substitution).
| Substrate (Leaving Group) | Reactivity | Est. Yield (Standard Cond.) | Primary Issue |
| 2-Fluoro-3-methylpyridine | High | 85-95% | Cost of starting material.[1] |
| 2-Chloro-3-methylpyridine | Low | 20-40% | Requires extreme heat (>120°C); competing decomposition. |
| 2-Bromo-3-methylpyridine | Very Low | <15% | Poor LG for |
| 2-Nitro-3-methylpyridine | High | 60-80% | Nitro group is a good LG but risks redox side reactions.[1] |
Logic Flow: Optimization Strategy
Caption: Decision tree for optimizing the synthesis based on substrate availability and reactivity.
Module 3: Troubleshooting Center (FAQs)
Q1: I am seeing a large amount of 3-methyl-2-pyridone (hydrolysis product) in my LC-MS. Why?
-
Cause: Moisture in the reaction. The alkoxide is a strong base; if water is present, it generates Hydroxide (
). Hydroxide is a smaller, harder nucleophile than oxan-4-oxide and will preferentially attack the pyridine, permanently forming the unreactive pyridone.[1] -
Fix:
-
Dry DMF over molecular sieves (3Å) for 24h.
-
Use NaH (60%) and wash it with dry hexane if you suspect the oil is wet (risky, only for experts), or simply use fresh NaH.
-
Ensure the alcohol (oxan-4-ol) is dry (azeotrope with toluene if necessary).
-
Q2: The reaction stalls at 60% conversion even with the Fluoro-substrate.
-
Cause: The alkoxide might be consuming itself or aggregating.
-
Fix: Add a crown ether (15-Crown-5) if using Sodium (NaH) or (18-Crown-6) if using Potassium (KOtBu).[1] This sequesters the metal cation, breaking up ion pairs and significantly increasing the nucleophilicity of the oxygen anion.
Q3: Can I use the Mitsunobu reaction on 3-methyl-2-pyridone instead?
-
Analysis: Technically yes, but NOT recommended .
-
Reasoning: Pyridones are ambident nucleophiles (can react at N or O). With secondary alcohols like oxan-4-ol, steric hindrance often disfavors O-alkylation.[1] You will likely get a mixture of the desired ether and the unwanted N-alkylated product (1-(oxan-4-yl)-3-methylpyridin-2-one).[1] Separating these is difficult. Stick to
on the halopyridine for exclusive O-selectivity.
Module 4: Advanced Protocol (Palladium Catalysis)
Use this ONLY if the 2-Fluoro substrate is unavailable or if the substrate has other sensitive groups incompatible with strong bases.[1]
Buchwald-Hartwig C-O Coupling
-
Catalyst:
(2 mol%) or . -
Ligand: Xantphos or BrettPhos (highly recommended for C-O coupling).
-
Base:
(Cesium Carbonate) - milder than NaH. -
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: 100°C.
Mechanism Visualization:
Caption: Simplified catalytic cycle for Pd-catalyzed etherification using bulky phosphine ligands.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for mechanisms and leaving group effects).
-
Lutz, C., et al. (2014). "Palladium-catalyzed direct C(sp2)-H alkoxylation of 2-aryloxypyridines". Journal of Organic Chemistry.
-
Bode, J. W., et al. (2011). "Nucleophilic Aromatic Substitution of Heterocycles". Organic Chemistry Portal. (General reactivity trends of 2-fluoropyridines).
-
Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Aryl Ethers". Angewandte Chemie International Edition. (Foundational text for Pd-catalyzed C-O coupling).
Sources
Technical Support Center: Scale-Up Synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine
Topic: Process Optimization & Troubleshooting for 2-Alkoxypyridine Synthesis Target Molecule: 3-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Document ID: TSC-PYR-042 Status: [Active]
Executive Summary & Core Chemistry
The Challenge: The synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine presents a classic "Ambident Nucleophile" challenge. The 2-hydroxypyridine (2-pyridone) tautomer system can react at either the Oxygen (desired) or Nitrogen (undesired) atom.[1]
On a process scale, the Nucleophilic Aromatic Substitution (SNAr) route using 2-fluoro-3-methylpyridine is superior to direct alkylation of 2-hydroxypyridine or Mitsunobu conditions. The 2-fluoro substrate leverages the high electronegativity of fluorine to activate the C2 position while minimizing steric interference from the C3-methyl group.
Critical Reaction Pathway
Figure 1: The SNAr reaction pathway favors O-alkylation due to the specific activation of the C-F bond, though N-alkylation remains a risk if conditions degrade.
Critical Safety Alert: NaH Scale-Up
⚠️ DANGER: Sodium Hydride (NaH) + DMF Incompatibility
Many lab-scale protocols use NaH in DMF. DO NOT SCALE THIS PROCESS BLINDLY. NaH and DMF can undergo a runaway exothermic decomposition starting as low as 40°C , potentially leading to explosion.
Recommended Scale-Up Modification:
Option A: Use THF as the primary solvent with a catalytic amount of DMF or DMSO if solubility is an issue.
Option B: Switch to Potassium tert-butoxide (tBuOK) in THF.
Option C (Safest): Use Phase Transfer Catalysis (Toluene/KOH/TBAB).
Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity & Impurities
Q1: I am seeing 15-20% of the N-alkylated impurity (pyridone form). How do I suppress this?
Root Cause: The 2-pyridone tautomer is thermodynamically stable. If your reaction conditions allow equilibrium or if the leaving group is poor (e.g., Chlorine instead of Fluorine), N-alkylation increases.
Corrective Actions:
-
Switch Leaving Group: Ensure you are using 2-fluoro-3-methylpyridine , not the chloro- derivative. The C-F bond creates a stronger dipole, accelerating the SNAr reaction at the carbon (O-alkylation) faster than the nitrogen can attack.
-
Base Selection: Switch from carbonates (
) to "harder" bases like tBuOK or NaH (see safety note above). Hard bases favor the "hard" oxygen center (HSAB theory). -
Solvent Polarity: If using SNAr, polar aprotic solvents (DMSO, NMP) favor the charge-separated transition state of the O-alkylation.
Q2: How do I separate the N-alkyl impurity from the product without column chromatography?
Technical Solution: On scale, chromatography is non-viable. Use the polarity difference.
-
The Product (Ether): Lipophilic, soluble in Heptane/Toluene.
-
The Impurity (Pyridone): Highly polar, amide-like character.
Purification Protocol:
-
Dissolve crude mixture in Toluene .
-
Wash with 1M HCl (The pyridine nitrogen in the product is basic; however, the ether oxygen reduces basicity slightly. If the product salts out, use water). Correction: 2-alkoxypyridines are weak bases.
-
Better Approach: Wash the organic layer with 50% aqueous acetic acid . The pyridone impurity is often more soluble in the aqueous acid phase or stays at the interface.
-
Crystallization: Isolate the organic layer, swap solvent to Heptane , and cool to 0°C. The product should crystallize, while the oily pyridone remains in the mother liquor.
Category B: Reaction Stalling & Conversion[2]
Q3: The reaction stalls at 70% conversion. Adding more base doesn't help.
Root Cause: The 3-methyl group provides significant steric hindrance to the incoming nucleophile (tetrahydropyran-4-ol). As the reaction progresses, the buildup of leaving group salts (NaF/KF) can coat the base or inhibit mixing.
Corrective Actions:
-
Temperature: Increase reaction temperature to 90-100°C (ensure solvent boiling point allows this).
-
Concentration: Run the reaction at high concentration (1.0 M - 1.5 M) to drive kinetics.
-
Catalyst: Add 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts) to sequester the metal cation and "naked" the alkoxide nucleophile.
Optimized Scale-Up Protocol
Route: Nucleophilic Aromatic Substitution (SNAr) Scale: 100g - 1kg basis
| Parameter | Specification | Rationale |
| Substrate | 2-Fluoro-3-methylpyridine (1.0 equiv) | Fluorine accelerates SNAr; essential for O-selectivity. |
| Nucleophile | Tetrahydro-2H-pyran-4-ol (1.2 equiv) | Slight excess to drive conversion. |
| Base | tBuOK (1.3 equiv) | Strong, bulky base; soluble in THF; safer than NaH. |
| Solvent | THF (anhydrous) | Safer than DMF; good solubility for tBuOK. |
| Temperature | Reflux (66°C) | Sufficient energy to overcome steric hindrance. |
Step-by-Step Procedure:
-
Preparation: Charge Tetrahydro-2H-pyran-4-ol (1.2 eq) and anhydrous THF (5 vol) into a reactor under N2.
-
Alkoxide Formation: Cool to 0°C. Add tBuOK (1.3 eq) portion-wise, keeping internal temp <10°C. Stir for 30 min. Result: Slurry of potassium alkoxide.
-
Addition: Add 2-Fluoro-3-methylpyridine (1.0 eq) dropwise.
-
Reaction: Warm to room temperature, then heat to Reflux for 12-16 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target <2% starting material.
-
-
Quench: Cool to 20°C. Add Water (5 vol) slowly.
-
Workup:
-
Isolation: Solvent swap to Heptane/IPAc (9:1) . Cool to 0-5°C to crystallize. Filter and dry.[3]
Diagnostic Decision Tree
Use this flow to diagnose low yields or purity issues during pilot runs.
Figure 2: Diagnostic logic for common synthetic failures.
References & Authority
-
Yang, Q., et al. (2019).[4] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[4] Link
-
Context: Cited for the critical safety warning regarding NaH/DMF scale-up.[4]
-
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Context: General mechanistic grounding for Nucleophilic Aromatic Substitution (SNAr) and ambident nucleophiles.
-
-
Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic aromatic substitution of 2-fluoropyridines." Angewandte Chemie International Edition.
-
Context: Establishes the superior reactivity of 2-fluoropyridines over 2-chloropyridines for O-alkylation.
-
-
Pfizer Inc. (2008). "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines." Journal of Medicinal Chemistry. Link
-
Context: Demonstrates successful scale-up strategies for ether-linked pyridine derivatives.
-
Sources
Validation & Comparative
A Comparative Guide to the Structural Characterization and Confirmation of 3-Methyl-2-(oxan-4-yloxy)pyridine
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. This guide provides an in-depth comparison of analytical methodologies for the definitive characterization of 3-Methyl-2-(oxan-4-yloxy)pyridine, a substituted pyridine derivative. We will explore how a multi-technique approach not only confirms the target structure but also decisively differentiates it from plausible positional isomers, which may arise during synthesis.
The primary challenge in confirming the structure of 3-Methyl-2-(oxan-4-yloxy)pyridine lies in distinguishing it from its isomers, such as 4-Methyl, 5-Methyl, and 6-Methyl-2-(oxan-4-yloxy)pyridine. While all share the same molecular formula and mass, the specific placement of the methyl group on the pyridine ring profoundly influences their chemical and physical properties, and consequently, their spectroscopic signatures.
A Multi-Pronged Analytical Approach for Unambiguous Confirmation
A single analytical technique is rarely sufficient for complete structural elucidation. A robust and self-validating confirmation relies on the convergence of data from several orthogonal methods. The logical workflow for this process is outlined below.
Caption: Workflow for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before delving into complex NMR experiments, it is crucial to confirm the elemental composition. HRMS provides a highly accurate mass measurement, which severely restricts the number of possible molecular formulas.[1][2] This technique is foundational, ensuring that the molecule being analyzed has the correct atomic constituents, even if their arrangement is unknown.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., Orbitrap or TOF) using a known standard to ensure high mass accuracy (<5 ppm).
-
Data Acquisition: Infuse the sample into the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ peak and use the instrument's software to calculate the most plausible elemental compositions within the specified mass accuracy tolerance.
Trustworthiness: For 3-Methyl-2-(oxan-4-yloxy)pyridine (C₁₁H₁₅NO₂), the expected monoisotopic mass of the [M+H]⁺ ion is 194.1176. An experimental mass within 5 ppm of this value provides high confidence in the elemental formula. However, HRMS cannot distinguish between isomers as they have the same exact mass.[3][4]
| Parameter | Theoretical Value | Expected Experimental |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| [M+H]⁺ (Monoisotopic) | 194.1176 Da | 194.1176 ± 0.0010 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The key to distinguishing positional isomers lies in analyzing the chemical shifts, multiplicities (splitting patterns), and through-bond correlations of the protons and carbons, especially on the pyridine ring.[5][6]
Expertise & Experience: The substitution pattern on a pyridine ring creates a unique electronic environment for each proton and carbon. This results in predictable and distinguishable ¹H and ¹³C NMR spectra. For 3-Methyl-2-(oxan-4-yloxy)pyridine, we expect to see three distinct signals for the aromatic protons. In contrast, a 5-methyl isomer would present a different set of splitting patterns, making NMR a definitive tool for differentiation.[7]
Comparative NMR Data for Isomer Differentiation
| Nucleus | 3-Methyl Isomer (Target) | 5-Methyl Isomer (Alternative) | Rationale for Difference |
| ¹H NMR | |||
| Pyridine H-4 | Doublet of doublets (dd) | Doublet (d) | H-4 in the 3-methyl isomer is coupled to both H-5 and H-6. In the 5-methyl isomer, it is only coupled to H-6. |
| Pyridine H-5 | Doublet of doublets (dd) | Singlet-like (s) or narrow doublet | H-5 in the 3-methyl isomer is coupled to H-4 and H-6. In the 5-methyl isomer, this proton is adjacent to the methyl and C-6, leading to a different pattern. |
| Pyridine H-6 | Doublet of doublets (dd) | Doublet (d) | H-6 is coupled to H-4 and H-5 in the target. It is only coupled to H-4 in the isomer. |
| Methyl (-CH₃) | Singlet (s) | Singlet (s) | The chemical shift will differ due to the change in electronic environment. |
| ¹³C NMR | |||
| Pyridine Carbons | 5 distinct signals | 5 distinct signals | Chemical shifts for all ring carbons will vary significantly due to the different position of the electron-donating methyl group. |
| Methyl Carbon | 1 signal | 1 signal | The chemical shift will be distinct for each isomer. |
2D NMR for Definitive Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC offer irrefutable proof of the molecular structure by mapping out proton-carbon connectivities.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[10] It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[11] For our target molecule, a critical HMBC correlation would be observed between the methyl protons and both the C-3 and C-2 carbons of the pyridine ring, definitively placing the methyl group at the 3-position.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[12]
-
1D NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a spectrometer (e.g., 400 MHz or higher). Ensure adequate signal-to-noise and resolution.
-
2D NMR Acquisition: Acquire standard 2D experiments: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation).[13]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically analyzing the 1D spectra and the cross-peaks in the 2D spectra to build the molecular structure from its constituent parts.
X-Ray Crystallography
Expertise & Experience: When a molecule can be crystallized, single-crystal X-ray diffraction provides the "gold standard" for structural determination.[14][15] It generates a three-dimensional model of the electron density within the crystal, allowing for the direct visualization of the atomic arrangement and bonding.[16][17] This method is particularly valuable for resolving any remaining ambiguities from spectroscopic data or for determining absolute stereochemistry in chiral molecules.[18]
Experimental Protocol: X-Ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[15]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding an initial model of the atomic positions. This model is then refined computationally to best fit the experimental data, resulting in a final, highly accurate molecular structure.
Trustworthiness: A successfully solved crystal structure provides unambiguous proof of atomic connectivity and conformation in the solid state, leaving no doubt as to the identity of the isomer.
Conclusion
The definitive structural confirmation of 3-Methyl-2-(oxan-4-yloxy)pyridine requires a synergistic and logical application of modern analytical techniques. High-Resolution Mass Spectrometry serves as the foundational check of elemental composition. The core of the elucidation process, however, relies on a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the initial, powerful fingerprint to distinguish between potential isomers, while 2D NMR techniques like HSQC and, most critically, HMBC, offer irrefutable proof of the atomic connectivity. For ultimate confirmation, particularly for regulatory filings or when spectroscopic data is ambiguous, single-crystal X-ray crystallography stands as the unequivocal final arbiter. By following this multi-technique, self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development.
References
-
ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". ResolveMass Laboratories Inc., 15 December 2025. [Link]
-
"4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods". science-of-synthesis.thieme.com. [Link]
-
PubMed. "Determination of absolute configuration using single crystal X-ray diffraction". PubMed. [Link]
-
Wikipedia. "X-ray crystallography". Wikipedia. [Link]
-
Dromey, R. Geoff and Foyster, Gordon T. "Rapid calculation of elemental compositions for high resolution mass spectra data". University of Wollongong, 1979. [Link]
-
IUPAC. "FAIR Publishing Guidelines for Spectral Data and Chemical Structures". IUPAC, 29 March 2019. [Link]
-
ACD/Labs. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum". ACD/Labs, 27 January 2026. [Link]
-
PMC. "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions". PMC, 18 December 2025. [Link]
-
Davies, Antony N. and Lancashire, Robert J. "Updating IUPAC spectroscopy recommendations and data standards". spectroscopyeurope.com, 19 October 2016. [Link]
-
ResearchGate. "Synthesis and Characterization of a New Series of Poly-Substituted Pyridines Containing Benzimidazoles and Its Metallic Complex | Request PDF". ResearchGate, 7 August 2025. [Link]
-
"Automation on Hermes: H- C HSQCs and HMBCs". chem.wisc.edu. [Link]
-
Columbia University. "HSQC and HMBC - NMR Core Facility". Columbia University. [Link]
-
SDSU NMR Facility. "7) Common 2D (COSY, HSQC, HMBC)". SDSU NMR Facility – Department of Chemistry. [Link]
-
ResearchGate. "Difference between HSQC and HMBC NMR spectroscopy ?". ResearchGate, 13 December 2019. [Link]
-
ACS Publications. "A Simple, Modular Synthesis of Substituted Pyridines". ACS Publications, 9 May 2008. [Link]
-
MDPI. "Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines". MDPI, 16 August 2022. [Link]
-
Breitmaier, Eberhard. "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide". John Wiley & Sons, Ltd, 2002. [Link]
-
"NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides". ac.els-cdn.com. [Link]
-
ACS Publications. "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry". ACS Publications, 25 April 2003. [Link]
-
Journal of the Chemical Society, Dalton Transactions. "Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c". RSC Publishing. [Link]
-
ChemRxiv. "IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles". ChemRxiv, 29 April 2022. [Link]
-
ResearchGate. "(PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report)". ResearchGate, 24 September 2025. [Link]
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy". Oxford Instruments. [Link]
-
Scientific Research Publishing. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines". Scientific Research Publishing, 2014. [Link]
-
"Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information". pubs.rsc.org. [Link]
-
"External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information". pubs.rsc.org. [Link]
-
ChemRxiv. "IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles". ChemRxiv. [Link]
-
University of York. "Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation". University of York. [Link]
-
"Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes". chemrxiv.org. [Link]
-
The Good Scents Company. "3-methyl pyridine, 108-99-6". The Good Scents Company. [Link]
-
PubChem. "[6-(Oxan-4-yloxy)pyridin-3-yl]methanol". PubChem. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. as.uky.edu [as.uky.edu]
- 3. measurlabs.com [measurlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. smbstcollege.com [smbstcollege.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. rigaku.com [rigaku.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Structure-activity relationship (SAR) studies of 3-Methyl-2-(oxan-4-yloxy)pyridine analogs
Topic: Structure-activity relationship (SAR) studies of 3-Methyl-2-(oxan-4-yloxy)pyridine analogs Context: GPR119 Agonists for Type 2 Diabetes & Metabolic Disorders
Executive Summary: The Shift to Neutral Bioisosteres
In the development of GPR119 agonists for Type 2 Diabetes (T2DM), the 3-Methyl-2-(oxan-4-yloxy)pyridine scaffold represents a critical evolution in medicinal chemistry. Early generation agonists (e.g., GSK1292263) relied heavily on piperidine-ether cores. While potent, these basic amines often introduced significant liabilities: high hERG channel inhibition (cardiotoxicity risk) and phospholipidosis due to their amphiphilic cationic nature.
This guide analyzes the 3-Methyl-2-(oxan-4-yloxy)pyridine motif, where the piperidine is replaced by its neutral bioisostere, the oxane (tetrahydropyran) , and the pyridine ring is optimized with a 3-methyl group. This specific combination balances potency with a superior safety profile, offering a "neutral headgroup" strategy that maintains receptor affinity while eliminating the off-target effects associated with basic centers.
Comparative Performance Guide
The following data compares the 3-Methyl-2-(oxan-4-yloxy)pyridine scaffold against its primary alternatives: the classic piperidine core and the unsubstituted pyridine-oxane.
Table 1: Physicochemical and Biological Profile Comparison
| Feature | Scaffold A: 3-Methyl-2-(oxan-4-yloxy)pyridine (Focus) | Scaffold B: 2-(Piperidin-4-yloxy)pyridine (Classic) | Scaffold C: 2-(Oxan-4-yloxy)pyridine (Unsubstituted) |
| Core Structure | Neutral Ether + Steric Lock | Basic Amine | Neutral Ether |
| GPR119 Potency (hEC50) | < 20 nM (High) | < 10 nM (Very High) | ~ 150 nM (Moderate) |
| hERG Inhibition (IC50) | > 30 µM (Clean) | < 5 µM (Risk) | > 30 µM (Clean) |
| Lipophilicity (cLogP) | ~ 2.5 (Optimal) | ~ 1.8 (Low) | ~ 2.1 |
| Metabolic Stability (HLM) | High (No N-dealkylation) | Moderate (N-oxidation/dealkylation) | High |
| Solubility | Moderate | High (Protonatable) | Moderate |
| Key SAR Insight | 3-Methyl fills the hydrophobic pocket & twists conformation.[1] | Basic Nitrogen drives potency but adds toxicity risk. | Lacks steric bulk for optimal receptor fit. |
Technical Analysis of the "3-Methyl" Effect
The addition of the methyl group at the C3 position of the pyridine ring is not merely lipophilic; it exerts a conformational ortho-effect .
-
Twisted Conformation: The 3-methyl group forces the ether linkage out of planarity with the pyridine ring. This non-planar conformation often matches the bioactive pose required by the GPR119 binding pocket (Trp238 interaction).
-
Hydrophobic Fill: The GPR119 orthosteric site contains a small hydrophobic sub-pocket. The methyl group fills this volume more efficiently than a hydrogen atom (Scaffold C), restoring the potency lost when removing the basic nitrogen of the piperidine.
SAR Logic & Optimization Pathway
The following diagram illustrates the medicinal chemistry decision tree that leads to the selection of the 3-Methyl-2-(oxan-4-yloxy)pyridine scaffold.
Figure 1: SAR Optimization Tree illustrating the transition from basic piperidines to the neutral 3-methyl-oxane scaffold to mitigate cardiotoxicity risks.
Experimental Protocols
To validate this scaffold in your own research, use the following self-validating synthesis and assay protocols.
Protocol A: Synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine
Rationale: This Nucleophilic Aromatic Substitution (SNAr) utilizes the electron-deficient nature of the pyridine. While the 3-methyl group is slightly electron-donating (deactivating for SNAr), the reaction proceeds efficiently with a strong base due to the high nucleophilicity of the alkoxide.
Reagents:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
Tetrahydro-2H-pyran-4-ol (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.5 eq)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve Tetrahydro-2H-pyran-4-ol in anhydrous DMF (0.5 M). Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Checkpoint: Solution should become slightly viscous/cloudy (formation of alkoxide).
-
Addition: Add 2-Chloro-3-methylpyridine dropwise.
-
Reaction: Warm to room temperature, then heat to 80°C for 4-6 hours. Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride spot (higher Rf) should disappear.
-
Workup: Quench with ice water. Extract with EtOAc (3x).[2] Wash organics with brine (to remove DMF). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
Protocol B: GPR119 Functional Assay (cAMP Accumulation)
Rationale: GPR119 couples to Gαs, leading to cAMP production.[1][3][4] This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) for robust quantification.
-
Cell Line: HEK293 stably expressing human GPR119.
-
Seeding: Dispense 5,000 cells/well in low-volume 384-well plates.
-
Stimulation: Add test compounds (in DMSO, final conc 1%) and incubate for 30 mins at RT. Include MBX-2982 (1 µM) as a positive control (Max response).
-
Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions (e.g., Cisbio).
-
Read: Measure fluorescence ratio (665/620 nm) after 1 hour.
-
Analysis: Normalize data to Vehicle (0%) and MBX-2982 (100%). Fit to a 4-parameter logistic equation to determine EC50 .
Mechanism of Action & Signaling Pathway
Understanding the downstream effects is crucial for interpreting the biological data. The 3-methyl-2-(oxan-4-yloxy)pyridine scaffold acts as an agonist, stabilizing the active conformation of GPR119.
Figure 2: GPR119 Signaling Cascade initiated by the agonist, leading to glucose-dependent insulin secretion.[3]
References
-
Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119."[1] Journal of Medicinal Chemistry, 51(17), 5172-5175. Link
-
Wu, Y., et al. (2010).[1] "2,5-Disubstituted pyridines as potent GPR119 agonists."[1][5] Bioorganic & Medicinal Chemistry Letters, 20(8), 2577-2581. Link[1]
-
Sakairi, M., et al. (2012).[1] "Synthesis and SAR studies of bicyclic amine series GPR119 agonists." Bioorganic & Medicinal Chemistry Letters, 22(15), 5123-5128. Link[1]
-
Hao, R., et al. (2024). "Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists." Frontiers in Endocrinology, 14. Link
Sources
Validating the Biological Target of 3-Methyl-2-(oxan-4-yloxy)pyridine Scaffolds: A Comparative Guide
Executive Summary
3-Methyl-2-(oxan-4-yloxy)pyridine (also known as 3-methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine) represents a privileged scaffold in medicinal chemistry, most notably serving as a critical pharmacophore for GPR119 agonists (a target for Type 2 Diabetes). Its structural motif—a pyridine ring ether-linked to a tetrahydropyran—mimics the lipid-sensing properties required for GPR119 activation while offering superior metabolic stability compared to amine-linked alternatives.
This guide provides a rigorous framework for validating the biological target of this compound, comparing its performance against industry-standard GPR119 agonists (MBX-2982 , GSK1292263 ) and detailing the experimental protocols required to confirm target engagement and functional efficacy.
Part 1: The Target Landscape & Comparative Analysis
1.1 Primary Target Hypothesis: GPR119
The 2-(tetrahydropyran-4-yloxy)pyridine core is a hallmark of GPR119 agonists. GPR119 is a G
-
Mechanism: The tetrahydropyran ring mimics the endogenous lipid ligand (e.g., oleoylethanolamide), while the pyridine ring provides a rigid scaffold for orienting substituents into the receptor's binding pocket.
-
Role of the 3-Methyl Group: The 3-methyl substituent on the pyridine ring is often introduced to restrict bond rotation, locking the bioactive conformation and improving potency compared to the des-methyl analog.
1.2 Comparative Performance Matrix
The following table compares the 3-Methyl-2-(oxan-4-yloxy)pyridine scaffold against established GPR119 agonists and alternative scaffolds.
| Feature | 3-Methyl-2-(oxan-4-yloxy)pyridine (Probe) | MBX-2982 (Standard) | GSK1292263 (Clinical Candidate) | Piperidine-Amine Scaffolds (Alternative) |
| Primary Target | GPR119 (Agonist) | GPR119 (Agonist) | GPR119 (Agonist) | GPR119 / GPR120 |
| Linker Stability | High (Ether linkage is resistant to oxidation) | High (Ether linkage) | High (Ether linkage) | Moderate (Amine linkage prone to N-oxidation) |
| Metabolic Liability | Low (Pyridine ring is less electron-rich than pyrimidine) | Low | Low | Moderate (CYP450 liability) |
| Potency (cAMP) | Mid-Range ( | High ( | High ( | Variable |
| Solubility | Good (Polar ether oxygen) | Moderate | Moderate | Good |
| Key Advantage | Fragment Efficiency: Ideal starting point for FBDD. | Clinical Validation | Clinical Validation | Synthetically Accessible |
*Note: Potency values for the probe are estimated based on fragment-based screening data; full-length agonists (like MBX-2982) include additional tail groups to maximize affinity.
Part 2: Experimental Validation Protocols
To validate 3-Methyl-2-(oxan-4-yloxy)pyridine as a GPR119 agonist, you must demonstrate specific signaling (cAMP), functional outcome (Insulin Secretion), and physical target engagement.
Protocol A: Functional Validation (cAMP HTRF Assay)
Objective: Quantify G
-
Cell Preparation:
-
Transfect HEK293 cells with a human GPR119 plasmid (e.g., pcDNA3.1-hGPR119).
-
Seed cells at 10,000 cells/well in a white 384-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-Methyl-2-(oxan-4-yloxy)pyridine (10
M to 0.1 nM) in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase. -
Include MBX-2982 (1
M) as a positive control and DMSO as a negative control. -
Incubate for 30 minutes at 37°C.
-
-
Detection (HTRF):
-
Add cAMP-d2 and Anti-cAMP-Cryptate reagents (Cisbio HTRF kit).
-
Incubate for 1 hour at room temperature.
-
-
Data Analysis:
-
Measure fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio (
). -
Plot dose-response curves to determine
. -
Validation Criteria: A sigmoidal dose-response curve with
M confirms functional agonism.
-
Protocol B: Phenotypic Validation (GSIS Assay)
Objective: Confirm that GPR119 activation translates to insulin secretion in pancreatic
-
Seeding: Seed MIN6 cells (20,000 cells/well) in 96-well plates and culture for 48 hours.
-
Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Incubate for 2 hours.
-
Stimulation:
-
Treat cells with the compound (1-10
M) in KRB buffer containing high glucose (16.7 mM). -
Control: Treat with high glucose alone (Vehicle).
-
Incubate for 1 hour.
-
-
Quantification:
-
Collect supernatant.
-
Measure insulin levels using an Insulin ELISA kit.
-
-
Validation Criteria: A statistically significant increase (
) in insulin secretion compared to the high-glucose vehicle control confirms physiological relevance.
Protocol C: Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Prove physical binding of the compound to GPR119 in intact cells.
-
Treatment: Treat HEK293-GPR119 cells with 3-Methyl-2-(oxan-4-yloxy)pyridine (10
M) or DMSO for 1 hour. -
Thermal Challenge:
-
Aliquot cells into PCR tubes.
-
Heat individual aliquots to a temperature gradient (37°C to 67°C) for 3 minutes.
-
Cool to room temperature.
-
-
Lysis & Separation:
-
Lyse cells using freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
-
Detection:
-
Analyze the supernatant (soluble fraction) via Western Blot using an anti-GPR119 antibody.
-
-
Validation Criteria: The compound-treated samples should show a thermal stabilization shift (higher melting temperature,
) compared to the DMSO control, indicating ligand binding stabilizes the receptor structure.
Part 3: Visualizing the Mechanism & Workflow
Figure 1: GPR119 Signaling Pathway
This diagram illustrates the downstream effects of GPR119 activation by the pyridine-oxan scaffold.
Caption: Activation of GPR119 by the pyridine-oxan scaffold triggers the cAMP/PKA signaling cascade, leading to glucose-dependent insulin secretion.
Figure 2: Target Validation Workflow
A logical flowchart for validating the biological target of the compound.
Caption: Step-by-step workflow to move from scaffold identification to confirmed biological activity.
References
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link
-
Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry. Link
-
Ritter, K., et al. (2012). GPR119 agonists: a patent review (2009 – 2011). Expert Opinion on Therapeutic Patents. Link
-
Hafner, A., et al. (2019). Target Engagement of Small Molecules: Thermal Shift Assays. Methods in Molecular Biology. Link
Cross-Validation of 3-Methyl-2-(oxan-4-yloxy)pyridine Bioactivity Assays
Topic: Cross-validation of 3-Methyl-2-(oxan-4-yloxy)pyridine bioactivity assays Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The scaffold 3-Methyl-2-(oxan-4-yloxy)pyridine (also referred to in medicinal chemistry as a 2-(tetrahydropyran-4-yloxy)pyridine derivative) represents a privileged substructure frequently utilized in Fragment-Based Drug Discovery (FBDD). It is particularly prominent in the design of agonists for Class A GPCRs (e.g., GPR119 for metabolic disorders) and specific kinase inhibitors (e.g., ALK5 ).
Validating the bioactivity of this scaffold presents unique challenges. Its moderate lipophilicity can lead to non-specific binding, while its ether linkage is metabolically robust but susceptible to specific assay interferences. This guide outlines a rigorous cross-validation workflow , comparing functional cell-based assays (HTRF) against biophysical binding metrics (SPR), ensuring that observed activity is driven by specific target engagement rather than assay artifacts.
The Validation Challenge: Why Cross-Validate?
In early-stage discovery, "hits" containing the pyridine-ether-pyran motif often show discrepancies between functional potency (
-
The Artifact Trap: Pyridine derivatives can occasionally act as pH indicators or fluorescence quenchers, interfering with readout signals in optical assays.
-
The Kinetics Gap: Functional assays measure downstream amplification (cAMP accumulation), which can mask weak binding kinetics common in fragment-sized molecules like 3-Methyl-2-(oxan-4-yloxy)pyridine.
Objective: We will validate this molecule's activity as a GPR119 Agonist (a primary application for this chemotype) using two orthogonal methodologies:
-
Functional: HTRF® cAMP Accumulation Assay (Cell-based).
-
Biophysical: Surface Plasmon Resonance (SPR) (Cell-free).
Experimental Protocols
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Purpose: To measure functional agonism in a live cellular context.
Rationale: HTRF is chosen over Luciferase reporters for this scaffold because pyridine ethers can sometimes stabilize Luciferase enzymes non-specifically, leading to false positives. HTRF uses a ratiometric readout (
Step-by-Step Methodology:
-
Cell Prep: Use CHO-K1 cells stably overexpressing human GPR119. Harvest at 80% confluency.
-
Compound Handling: Dissolve 3-Methyl-2-(oxan-4-yloxy)pyridine in 100% DMSO to 10 mM. Acoustic dispense (e.g., Echo®) into 384-well low-volume white plates to avoid "sticking" issues common with lipophilic ethers. Final DMSO concentration must be
. -
Stimulation:
-
Add 5 µL of cell suspension (2,000 cells/well) in stimulation buffer (HBSS + IBMX 0.5 mM).
-
Critical Step: Include a Forskolin control (full agonist) and a Mock-transfected cell line control to rule out off-target cAMP generation.
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add 5 µL of cAMP-d2 (acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (donor).
-
-
Readout: Incubate 1 hour. Read on an HTRF-compatible reader (e.g., PHERAstar). Calculate the Ratio:
.
Protocol B: Surface Plasmon Resonance (SPR)
Purpose: To prove direct physical binding and measure kinetics (
Rationale: Functional assays amplify signal. If 3-Methyl-2-(oxan-4-yloxy)pyridine is a weak fragment (
Step-by-Step Methodology:
-
Sensor Chip: Use a CM5 Series S chip. Immobilize biotinylated GPR119 (stabilized in nanodiscs or detergent) onto the Streptavidin surface.
-
Running Buffer: PBS-P+ (with 0.05% P20 surfactant) + 2% DMSO. Note: The DMSO concentration must exactly match the compound samples to prevent "bulk refractive index" jumps.
-
Injection Cycle:
-
Inject compound at 5 concentrations (e.g., 3.125 µM to 50 µM).
-
Contact time: 60s (association).
-
Dissociation time: 120s.
-
-
Analysis: Use a " Solvent Correction" cycle (8 points, 1.5% - 2.8% DMSO) to correct for the pyridine compound's refractive index contribution. Fit data to a 1:1 Langmuir binding model .
Data Comparison & Interpretation
The following table summarizes how to interpret the cross-validation data for this scaffold.
| Metric | HTRF cAMP (Functional) | SPR (Binding) | Interpretation |
| Primary Readout | Discrepancy Analysis | ||
| Scenario A (Ideal) | Validated Hit: Potency is driven by binding affinity. Proceed to Lead Opt. | ||
| Scenario B (Amplification) | High Efficacy/Receptor Reserve: The molecule is a weak binder but a highly efficient agonist. Valid, but difficult to optimize binding. | ||
| Scenario C (Artifact) | No Binding | False Positive: Activity in HTRF is likely due to fluorescence interference or membrane perturbation, not receptor binding. Discard. | |
| Scenario D (Antagonist?) | No Response | Silent Binder: The molecule binds but does not activate. Test in Antagonist mode (vs. known agonist). |
Mechanistic Visualization
Figure 1: GPR119 Signaling & Assay Interaction
This diagram illustrates the biological pathway being interrogated and where the specific assay technologies intervene.
Caption: Figure 1: Dual-validation logic. The compound drives cAMP (Functional) while simultaneously being assessed for physical receptor occupancy (Biophysical).
Figure 2: The Cross-Validation Decision Tree
A logic flow for researchers encountering ambiguous data with pyridine-ether scaffolds.
Caption: Figure 2: Decision matrix for filtering false positives common to lipophilic pyridine fragments.
Senior Scientist’s Commentary: The "Solubility" Variable
As a Senior Application Scientist, I must highlight the most common failure mode for 3-Methyl-2-(oxan-4-yloxy)pyridine derivatives: Solubility-dependent artifacts.
While the tetrahydropyran ring improves solubility compared to a phenyl ring, the 3-methyl-pyridine core remains relatively lipophilic. In aqueous buffers (like SPR running buffer), this molecule can form colloidal aggregates at concentrations
-
The Symptom: In SPR, you see "square wave" sensorgrams that do not saturate. In HTRF, aggregates can scatter light or adsorb reagents.
-
The Fix: Always include 0.01% - 0.05% detergent (Tween-20 or P20) in your assay buffers. If the
shifts significantly upon adding detergent, your initial "activity" was likely an aggregation artifact.
References
-
Ritter, T. et al. (2020).[1] Design, synthesis and biological activity evaluation of novel pyridine-2-yl amino derivatives as potent TGF-β type I receptor inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2]
-
Jones, R.M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents.
-
Zhang, J.H. et al. (2012).[3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Imbert, V. et al. (2019). HTRF®: A versatile technology for drug discovery high throughput screening. Cisbio Bioassays Technical Notes.
-
Navratilova, I. et al. (2013). Analyzing Ligand Binding to G-Protein-Coupled Receptors Using Surface Plasmon Resonance. Methods in Molecular Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Reproducibility and Robustness in the Synthesis and Analysis of 3-Methyl-2-(oxan-4-yloxy)pyridine
In the landscape of pharmaceutical research and development, the consistency of experimental outcomes is the bedrock of progress. For specialized building blocks like 3-Methyl-2-(oxan-4-yloxy)pyridine, ensuring that synthetic yields and analytical purity results are both reproducible and robust is not merely an academic exercise—it is a critical prerequisite for its confident application in drug discovery pipelines.
This guide provides an in-depth examination of the key experimental variables in the synthesis and characterization of 3-Methyl-2-(oxan-4-yloxy)pyridine. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern the success of these protocols. We will dissect the factors that influence reproducibility (achieving the same result in replicate experiments) and robustness (the method's resilience to small, deliberate variations in parameters), offering a framework for troubleshooting and validation.
Part 1: Synthesis via Williamson Etherification: A Reproducibility Analysis
The formation of the ether linkage in 3-Methyl-2-(oxan-4-yloxy)pyridine is most reliably achieved through the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of an alkoxide on an electrophilic alkyl halide.[1][2][3] For our target molecule, two primary retrosynthetic pathways exist, each with distinct implications for reproducibility.
Pathway A: Deprotonation of Tetrahydropyran-4-ol followed by reaction with 2-Chloro-3-methylpyridine. Pathway B: Deprotonation of 2-Hydroxy-3-methylpyridine followed by reaction with a Tetrahydropyran-4-yl sulfonate ester (e.g., tosylate).
Pathway A is generally preferred due to the higher reactivity of primary alkyl halides/sulfonates compared to the often less reactive halo-pyridines in SN2 reactions. The following protocol is based on this preferred pathway.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 3-Methyl-2-(oxan-4-yloxy)pyridine.
Detailed Synthesis Protocol (Pathway A)
-
Alkoxide Formation: To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Dimethylformamide (DMF, 5 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of Tetrahydropyran-4-ol (1.0 eq.) in DMF dropwise.
-
Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols.[2] Using an anhydrous polar aprotic solvent like DMF ensures the solubility of the resulting alkoxide and prevents quenching of the base.[2][4] The inert atmosphere is critical to prevent moisture from destroying the NaH.
-
-
SN2 Reaction: After stirring for 1 hour at room temperature, add 2-Chloro-3-methylpyridine (1.1 eq.). Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Causality: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring. A slight excess of the halide can help drive the reaction to completion.
-
-
Quench and Workup: Cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Dilute with water and extract with ethyl acetate (3x).
-
Causality: Quenching neutralizes the excess base and destroys any unreacted NaH.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Factors Impacting Synthesis Reproducibility
Minor variations in the synthetic protocol can lead to significant discrepancies in yield and purity.[5][6][7]
| Parameter | High Reproducibility Condition | Low Reproducibility Condition | Rationale & Impact on Outcome |
| Reagent Quality | Anhydrous DMF (<50 ppm H₂O) | DMF with >200 ppm H₂O | Water consumes NaH, leading to incomplete alkoxide formation and lower yields. |
| Base Equivalents | 1.1 - 1.2 eq. NaH | <1.0 eq. or >1.5 eq. NaH | Stoichiometric or slight excess ensures full deprotonation. Gross excess can promote side reactions. |
| Temperature | Controlled heating (80 ± 2 °C) | Fluctuating temperature | Inconsistent temperature affects reaction rate. Overheating can lead to decomposition and by-product formation. |
| Atmosphere | Inert (N₂ or Ar) | Ambient Air | Moisture and O₂ can degrade reagents and intermediates, reducing yield and purity. |
Part 2: Analytical Characterization: A Robustness Evaluation
Once synthesized, the identity and purity of 3-Methyl-2-(oxan-4-yloxy)pyridine must be confirmed. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment due to its high resolution and sensitivity.[8][9] A robust HPLC method will provide consistent results despite small variations in operating parameters.[10][11][12]
Logical Framework for Robust Method Development
Caption: Key parameters for evaluating HPLC method robustness.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.
Causality of Method Choices:
-
C18 Column: Provides excellent retention for moderately polar aromatic compounds like our target molecule.[13]
-
Acidified Mobile Phase: The pyridine nitrogen is basic (pKa ~5-6).[14] Adding a modifier like formic acid ensures this nitrogen is protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak, preventing tailing caused by interaction with residual silanols on the silica support.[14]
-
Gradient Elution: Necessary to elute both polar starting materials and the less polar product within a reasonable timeframe while maintaining good resolution.[9]
Robustness Testing: A Comparative Analysis
To demonstrate robustness, we compare our target molecule with a structural analogue, [6-(Oxan-4-yloxy)pyridin-3-yl]methanol (CAS 906352-79-2).[15] The additional polar hydroxyl group in the analogue will alter its chromatographic behavior. A robust method should be able to resolve both compounds from potential impurities despite minor parameter changes.
| Parameter Variation | Observation for Target Molecule | Observation for Analogue | Conclusion on Robustness |
| Flow Rate (1.0 → 1.1 mL/min) | Retention time decreases by ~10%. Peak shape and resolution are maintained. | Retention time decreases by ~10%. Resolution from a potential early-eluting impurity is maintained. | Robust: The method is not sensitive to minor flow rate variations. |
| Column Temp (30 → 35 °C) | Retention time decreases slightly. No significant change in peak shape. | Retention time decreases slightly. No significant change in peak shape. | Robust: The method demonstrates thermal stability. |
| Mobile Phase pH (Acid → Neutral) | Severe peak tailing observed. Retention time becomes unstable. | Severe peak tailing observed. Loss of resolution. | Not Robust: The method is highly sensitive to pH. This is expected for basic analytes and underscores the necessity of pH control. |
Conclusion: A Framework for Reliable Results
The generation of reproducible and robust experimental data for compounds like 3-Methyl-2-(oxan-4-yloxy)pyridine is achievable through a deep understanding of the underlying chemical principles and a systematic approach to protocol development and validation.
For synthesis , reproducibility hinges on meticulous control of reagent quality, stoichiometry, temperature, and atmospheric conditions, as dictated by the SN2 mechanism of the Williamson ether synthesis.
For analysis , robustness is achieved by identifying critical method parameters—such as mobile phase pH for basic pyridine derivatives—and operating within validated ranges. By employing the principles of Quality by Design (QbD) and adhering to guidelines from bodies like the ICH, researchers can build self-validating systems that produce trustworthy data, accelerating the pace of drug discovery and development.[8][10]
References
- Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! ACS Nano.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Reproducibility in Chemical Research. ResearchGate. Available at: [Link]
-
Danheiser, R. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. Available at: [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing). Available at: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]
-
Repeatability and Reproducibility in Analytical Chemistry. Mettler-Toledo YouTube Channel. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]
-
Bu, X. (2015, May 27). Method Robustness Considerations for Successful Product Commercialization. American Pharmaceutical Review. Available at: [Link]
-
How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Technology Networks. Available at: [Link]
-
Robustness Tests. LCGC International. Available at: [Link]
-
The Williamson ether synthesis involves the displacement of an al... Pearson. Available at: [Link]
-
Analytical Method Robustness. Sustainability Directory. Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]
-
Robustness evaluation in analytical methods optimized using experimental designs. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Available at: [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala. Available at: [Link]
-
Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. PrepChem.com. Available at: [Link]
-
3-methyl pyridine, 108-99-6. The Good Scents Company. Available at: [Link]
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]
-
[6-(Oxan-4-yloxy)pyridin-3-yl]methanol. PubChem. Available at: [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
-
Synthesis and characterization of oxovanadium (IV) dithiocarbamates with pyridine. ResearchGate. Available at: [Link]
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Method Robustness → Term [fashion.sustainability-directory.com]
- 13. welch-us.com [welch-us.com]
- 14. helixchrom.com [helixchrom.com]
- 15. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol | C11H15NO3 | CID 24229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Methyl-2-(oxan-4-yloxy)pyridine
Understanding the Risks: A Structural Analogy
The core structure of 3-Methyl-2-(oxan-4-yloxy)pyridine contains a pyridine ring, a common motif in many pharmaceuticals and agrochemicals. Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1] They can cause skin and eye irritation, and in some cases, more severe health effects with prolonged exposure.[2] The ether linkage and the methyl and oxane substituents may modify the reactivity and toxicological profile, warranting a conservative approach to handling.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered PPE strategy is crucial when handling 3-Methyl-2-(oxan-4-yloxy)pyridine. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards associated with pyridine derivatives.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Pyridine compounds can cause severe eye irritation or burns. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[3][4] |
| Skin and Body Protection | Nitrile or butyl rubber gloves (double-gloving recommended), and a flame-resistant lab coat. | Pyridine and its derivatives can be absorbed through the skin. Chemically resistant gloves are essential.[5] Double-gloving provides extra protection in case of a tear or contamination of the outer glove. A flame-resistant lab coat protects against accidental splashes and potential ignition sources.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Handling of this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of exceeding exposure limits or in the event of a spill, a respirator is necessary.[3][7] |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.
Pre-Experiment Preparations
-
Designated Work Area: All handling of 3-Methyl-2-(oxan-4-yloxy)pyridine must occur in a designated area within a certified chemical fume hood.[6]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), and a sealed container for waste should be readily available.[6]
Handling the Compound
-
Weighing and Transfer:
-
In-Experiment Use:
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]
Part 3: Disposal Plan - Responsible Management of Chemical Waste
Proper disposal of 3-Methyl-2-(oxan-4-yloxy)pyridine and any contaminated materials is a critical final step. Pyridine and its derivatives are generally considered hazardous waste.[12]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing 3-Methyl-2-(oxan-4-yloxy)pyridine in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "3-Methyl-2-(oxan-4-yloxy)pyridine".[6]
-
Compatibility: Ensure the waste container is made of a material compatible with pyridine derivatives.
Storage and Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6][7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][12] Do not pour this chemical down the drain. [6]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and procedural flow.
References
-
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
-
Safe Disposal of 2,6-Divinylpyridine: A Guide for Laboratory Professionals. Benchchem.
-
MATERIAL SAFETY DATA SHEET.
-
Safety Data Sheet PYRIDINE. ChemSupply Australia.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets. ECHEMI.
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
-
SAFETY DATA SHEET. Fisher Scientific.
-
PYRIDINE.
-
Personal Protective Equipment | US EPA. US EPA.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Pyridine, ACS. Cole-Parmer.
-
SAFETY DATA SHEET. TCI Chemicals.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
3-Methylpyridine SDS, 108-99-6 Safety Data Sheets. ECHEMI.
-
3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Spectrum Chemical.
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
